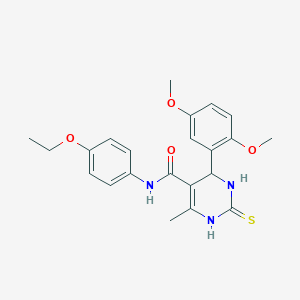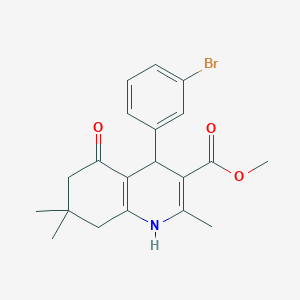![molecular formula C16H21N3O2 B5143256 N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. It was first identified in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a role in the immune response. Specifically, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha).
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce vasodilation and increase blood flow. It has also been shown to increase the permeability of blood vessels, which may help to enhance the delivery of chemotherapy drugs to tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that it has been shown to be effective in a wide range of animal models, including mice, rats, and rabbits. In addition, it has been shown to be well-tolerated in these animals, with few side effects. However, one limitation of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
Orientations Futures
There are a number of potential future directions for research on N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide that may enhance its effectiveness. Another area of interest is the identification of biomarkers that may be used to predict which patients are most likely to respond to N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Finally, there is interest in exploring the use of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other anti-cancer agents, such as immunotherapy drugs or targeted therapies.
Méthodes De Synthèse
The synthesis of N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-dimethylaminopropylamine with methyl isoxazole-4-carboxylate, followed by the addition of phenyl magnesium bromide. The final step involves the reaction of the resulting compound with oxalyl chloride to yield N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. In addition, N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to enhance the effectiveness of radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-14(16(20)17-10-7-11-19(2)3)15(18-21-12)13-8-5-4-6-9-13/h4-6,8-9H,7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKBFDKWXYANQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[2-(4-cyclohexylphenoxy)ethyl]benzamide](/img/structure/B5143184.png)
![N-[2-(diethylamino)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5143188.png)
![3-bromo-N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143189.png)
![N-(1H-indol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5143207.png)
![11-(2-chloro-5-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143213.png)
![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5143242.png)
![1-(4-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5143243.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)

![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B5143273.png)